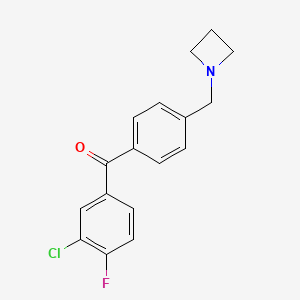

4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone

Description

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(3-chloro-4-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNO/c18-15-10-14(6-7-16(15)19)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCSTXNDYDISLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642811 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-77-9 | |

| Record name | Methanone, [4-(1-azetidinylmethyl)phenyl](3-chloro-4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(3-chloro-4-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through a Friedel-Crafts acylation reaction between benzene and benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions using appropriate reagents like chlorine gas and fluorine-containing compounds.

Attachment of the Azetidin-2-ylmethyl Group: The final step involves the nucleophilic substitution reaction where the azetidin-2-ylmethyl group is attached to the benzophenone core using azetidine and a suitable base.

Industrial Production Methods: Industrial production of 4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the azetidin-2-ylmethyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group of the benzophenone core, converting it to a secondary alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.

Major Products:

Oxidation: Formation of azetidin-2-ylmethyl oxides.

Reduction: Formation of secondary alcohol derivatives.

Substitution: Formation of various substituted benzophenone derivatives.

Scientific Research Applications

4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential neuroprotective properties and its ability to interact with biological targets.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4’-Azetidinomethyl-3-chloro-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of enzymes and receptors involved in neuroprotection. It may inhibit oxidative stress and inflammation, thereby protecting neuronal cells from damage.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(1-Azetidinylmethyl)phenylmethanone

- CAS Registry Number : 898756-77-9

- Molecular Formula: C₁₇H₁₅ClFNO

- Molecular Weight : 303.76 g/mol

Key Physicochemical Properties :

| Property | Value |

|---|---|

| Density | 1.294 ± 0.06 g/cm³ |

| Boiling Point | 425.4 ± 45.0 °C |

| Predicted pKa | 7.84 ± 0.10 |

This benzophenone derivative features a unique azetidinomethyl substituent at the 4'-position and halogen atoms (Cl, F) at the 3- and 4-positions of the second aromatic ring. The azetidine ring introduces steric bulk and moderate basicity (pKa ~7.84), distinguishing it from simpler benzophenones .

Comparison with Structurally Similar Compounds

4-Chloro-4'-fluorobutyrophenone

- Molecular Formula : C₁₀H₁₀ClFO

- Molecular Weight : 200.64 g/mol

- Key Features: Butyrophenone backbone instead of benzophenone. Halogen substituents (Cl, F) at analogous positions. Synthesized via Friedel-Crafts acylation of fluorobenzene with 4-chlorobutyryl chloride .

Comparison :

- The absence of the azetidinomethyl group reduces steric hindrance and molecular weight (~200 vs. ~304).

4-Chloro-3',4'-dimethoxybenzophenone

- Molecular Formula : C₁₅H₁₂ClO₃

- Molecular Weight : 275.70 g/mol

- Key Features: Methoxy groups at 3' and 4' positions. Chlorine at the 4-position of the benzophenone core .

Comparison :

- Lower molecular weight (~276 vs. ~304) due to simpler substituents.

3-Chloro-4-fluoro-3'-(4-methylpiperazinomethyl)benzophenone

- Key Features: Piperazinomethyl substituent instead of azetidinomethyl. Similar halogenation pattern (Cl, F) .

Comparison :

- The piperazine ring introduces stronger basicity (pKa ~9–10 for piperazine derivatives) compared to azetidine (pKa ~7.84).

4'-Methyl-3-chloropropiophenone

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.65 g/mol

- Key Features: Propiophenone backbone with methyl and chlorine substituents .

Comparison :

- Simpler structure with lower molecular weight (~183 vs. ~304).

4-Fluoro-3-methylacetophenone

- Molecular Formula : C₉H₉FO

- Molecular Weight : 152.17 g/mol

- Key Features: Acetophenone core with fluorine and methyl groups .

Comparison :

- Minimal steric bulk and lower molecular weight (~152 vs. ~304).

- Lacks the azetidinomethyl group, limiting its utility in applications requiring nitrogen-containing heterocycles.

Biological Activity

4'-Azetidinomethyl-3-chloro-4-fluorobenzophenone is a novel compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is a benzophenone derivative characterized by a heterocyclic azetidin-2-ylmethyl group, which is believed to contribute to its biological properties. Initial studies have focused on its neuroprotective effects and interactions with various biological targets. This article delves into the biological activity of this compound, summarizing key research findings, methodologies, and applications in scientific research.

Chemical Structure and Properties

This compound can be represented as follows:

- Chemical Formula: CHClFNO

- CAS Number: 898756-77-9

The compound's structure includes a benzophenone core with chloro and fluoro substituents, which enhance its reactivity and interaction with biological systems.

Neuroprotective Properties

Research conducted by Ding et al. (2017) highlighted the potential of this compound as a neuroprotective agent. The compound was shown to inhibit oxidative stress and inflammation in neuronal cells, suggesting its utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action:

The proposed mechanism involves modulation of enzyme activity related to oxidative stress pathways, thereby protecting neuronal integrity. This includes inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses.

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated significant cytotoxicity against human cancer cells, indicating potential as an anticancer agent.

Cytotoxicity Assays:

The following assays were employed to assess cytotoxicity:

- MTT Assay: Measures cell viability based on mitochondrial activity.

- Colony Formation Assay: Evaluates the ability of cells to grow and form colonies post-treatment.

- Flow Cytometry: Used for analyzing cell cycle distribution and apoptosis .

Antimicrobial Activity

Preliminary investigations have also suggested that this compound exhibits antimicrobial properties against certain bacterial strains. This aspect is still under exploration but indicates a broader spectrum of biological activity that could be harnessed for therapeutic applications.

Research Findings Summary

Case Study 1: Neuroprotection in Animal Models

A study involving rodent models assessed the neuroprotective effects of the compound following induced oxidative stress. Results indicated reduced neuronal loss and improved behavioral outcomes in treated animals compared to controls.

Case Study 2: Anticancer Efficacy

An investigation into the anticancer properties involved treating human breast cancer cells with varying concentrations of the compound. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.